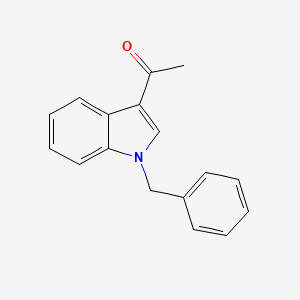

1-(1-苄基-1H-吲哚-3-基)乙酮

描述

1-(1-benzyl-1H-indol-3-yl)ethanone is a compound that belongs to the class of organic compounds known as indoles, which are characterized by a 2,3-benzopyrrole structure. The compound's relevance spans across various fields of chemistry, including organic synthesis, medicinal chemistry, and materials science, due to its structural complexity and potential biological activity.

Synthesis Analysis

The synthesis of indole derivatives, including 1-(1-benzyl-1H-indol-3-yl)ethanone, can be achieved through several methods. A notable synthesis approach involves the reaction of phenylglyoxals with indole in the presence of B(HSO4)3 under solvent-free conditions, offering advantages such as short reaction times, simple experimental procedures, and excellent yields (Mosslemin & Movahhed, 2012).

Molecular Structure Analysis

The molecular structure of 1-(1-benzyl-1H-indol-3-yl)ethanone and related compounds can be analyzed through various spectroscopic techniques such as NMR, IR, and X-ray crystallography. Studies on similar compounds provide insights into their molecular geometry, electronic structure, and interaction mechanisms within the crystal lattice, enabling a deeper understanding of their chemical behavior and reactivity (Cai et al., 2020).

Chemical Reactions and Properties

Indole derivatives participate in a range of chemical reactions, contributing to their diverse chemical properties. For example, the conjugate addition of indoles to dichlorobenzoquinone, followed by various oxidation and hydrolysis steps, demonstrates the reactive versatility of these compounds and their potential for further chemical modifications (Pirrung et al., 2002).

Physical Properties Analysis

The physical properties of 1-(1-benzyl-1H-indol-3-yl)ethanone, such as solubility, melting point, and boiling point, are crucial for its application in synthesis and formulation. These properties are influenced by the compound's molecular structure and can be studied through thermal analysis methods like TG/DTA, providing valuable information for its handling and processing (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties of 1-(1-benzyl-1H-indol-3-yl)ethanone, such as reactivity, stability, and interaction with other chemical entities, are key to its functionality in various chemical and biological contexts. Studies employing computational chemistry methods, such as DFT calculations, help predict these properties and guide experimental work to explore new reactions and applications (Louroubi et al., 2019).

科研应用

抗菌和抗真菌活性

合成和抗微生物活性

一项研究合成了新型的1H-吲哚衍生物,包括1-(1-苄基-1H-吲哚-3-基)乙酮,并评估了它们的抗微生物性能。这些化合物显示出显著的抗菌和抗真菌活性,表明它们有潜力作为治疗各种微生物感染的药物(Letters in Applied NanoBioScience, 2020)。

吲哚基噁二唑的合成

另一项研究专注于合成1H-吲哚-乙酮衍生物,包括噁二唑,显示出抗微生物活性。这项研究表明了该化合物在开发新型抗微生物药物中的作用(International journal of biomedical research, 2014)。

抗炎和镇痛特性

香豆素衍生物合成

一项研究合成了1-(1-苄基-1H-吲哚-3-基)乙酮的衍生物,并评估了它们的抗炎活性。这些衍生物在减轻炎症方面表现出有希望的结果,表明它们在抗炎药物开发中的潜力(Current drug discovery technologies, 2022)。

COX-2酶抑制剂

研究还探讨了合成新型1-(1-苄基-1H-吲哚-3-基)乙酮衍生物对COX-2酶的影响以及它们的镇痛和抗炎活性。这项研究提供了有关该化合物在疼痛管理和炎症控制中的潜力的见解(Letters in Drug Design & Discovery, 2022)。

抗结核和神经保护剂

抗结核应用

一项研究探讨了1-(1-苄基-1H-吲哚-3-基)乙酮衍生物作为抗结核剂的潜力。某些化合物显示出对结核分枝杆菌的良好活性,暗示了在结核病治疗中的作用(Bioorganic & medicinal chemistry, 2019)。

双效神经保护剂

吲哚衍生物,包括1-(1-苄基-1H-吲哚-3-基)乙酮,被确定为NMDA受体的有效配体,并显示出抗氧化性质。这表明它们在治疗神经退行性疾病中的潜力(Bioorganic & medicinal chemistry, 2013)。

性质

IUPAC Name |

1-(1-benzylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13(19)16-12-18(11-14-7-3-2-4-8-14)17-10-6-5-9-15(16)17/h2-10,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPMMGGHAVKPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297875 | |

| Record name | 1-(1-benzyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-benzyl-1H-indol-3-yl)ethanone | |

CAS RN |

93315-38-9 | |

| Record name | 93315-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-benzyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

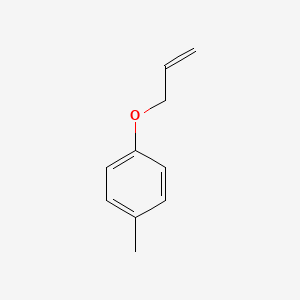

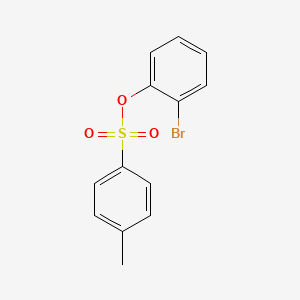

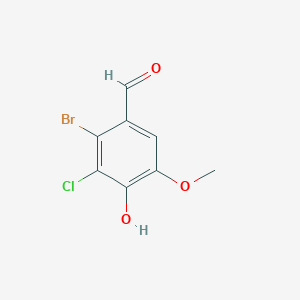

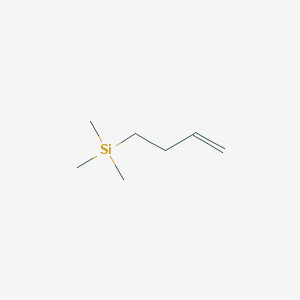

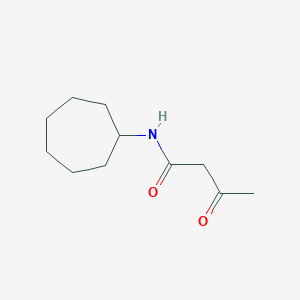

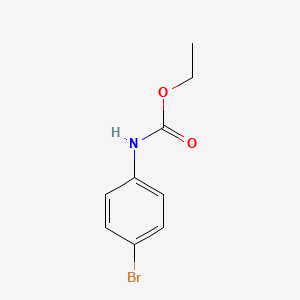

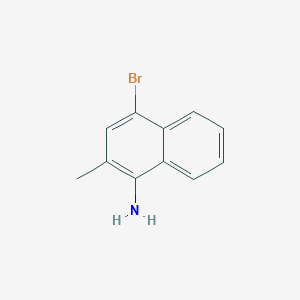

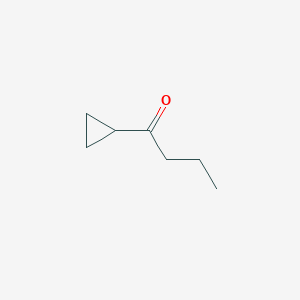

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。